molecular formula C11H16O2 B2515408 3-iso-Propoxyphenethyl alcohol CAS No. 842123-79-9

3-iso-Propoxyphenethyl alcohol

Cat. No.: B2515408
CAS No.: 842123-79-9
M. Wt: 180.247
InChI Key: PGRQGKROEKKUPO-UHFFFAOYSA-N
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Description

3-iso-Propoxyphenethyl alcohol: is an organic compound with the molecular formula C11H16O2 . It is a type of phenethyl alcohol where the phenyl ring is substituted with an iso-propoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRQGKROEKKUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl(3-isopropoxyphenyl)acetate (280 mg) in tetrahedron (5 ml), 52 mg of lithium aluminum hydride was added under ice-cooling, and the reaction solution was stirred at the same temperature for 25 minutes. To the reaction solution was added sodium sulfate decahydrate, and the mixture was stirred at room temperature for 2 hours. The reaction solution was filtered, and then the filtrate was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (0:100-50:50) to afford the title compound as a colorless oil.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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